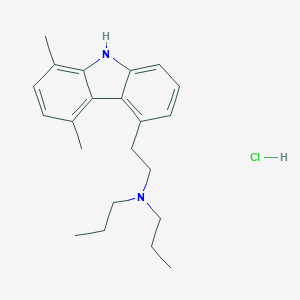
9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound.
Aplicaciones Científicas De Investigación
9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride has been extensively studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of organic electronics, where it is used as a hole-transporting material in organic light-emitting diodes (OLEDs). The compound has also been studied for its potential applications in the field of photovoltaics, where it can be used as a sensitizer in dye-sensitized solar cells (DSSCs).
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is not fully understood. However, it is believed that the compound acts as a hole-transporting material in OLEDs by facilitating the movement of positive charges (holes) from the anode to the emitting layer of the device. In DSSCs, the compound acts as a sensitizer by absorbing light and generating electron-hole pairs, which are then used to generate electricity.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its relatively high cost compared to other hole-transporting materials and sensitizers.
Direcciones Futuras
There are several potential future directions for research on 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride. One of the major areas of research is in the development of new and more efficient OLEDs and DSSCs. Researchers are also exploring the use of this compound in other applications, such as in the development of organic field-effect transistors and organic solar cells. Additionally, there is a need for further studies on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.
Conclusion
In conclusion, 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride is a chemical compound that has potential applications in various scientific research fields. Its high purity and stability make it an attractive choice for use in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride involves the reaction of 5,8-dimethylcarbazole with ethyl 4-aminobutyrate in the presence of sodium hydride, followed by the reaction of the resulting compound with propyl iodide to form the final product. This synthesis method has been reported in various research articles and has been found to be effective in producing high yields of the compound.
Propiedades
Número CAS |
139304-28-2 |
|---|---|
Nombre del producto |
9H-Carbazole-4-ethanamine, 5,8-dimethyl-N,N-dipropyl-, monohydrochloride |
Fórmula molecular |
C22H31ClN2 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
N-[2-(5,8-dimethyl-9H-carbazol-4-yl)ethyl]-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H30N2.ClH/c1-5-13-24(14-6-2)15-12-18-8-7-9-19-21(18)20-16(3)10-11-17(4)22(20)23-19;/h7-11,23H,5-6,12-15H2,1-4H3;1H |
Clave InChI |
NSLYKDHGJLVNIJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |
SMILES canónico |
CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |
Otros números CAS |
139304-28-2 |
Sinónimos |
5,8-dimethyl-4-(2-(dipropylamino)ethyl)carbazol 5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole FH 510 FH-510 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



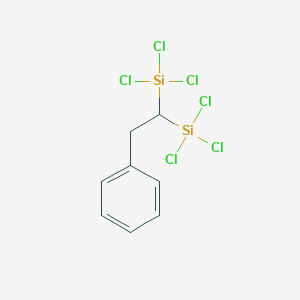
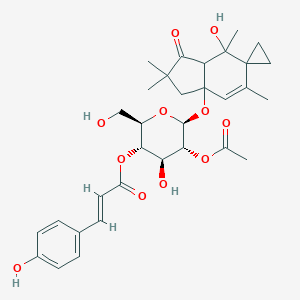
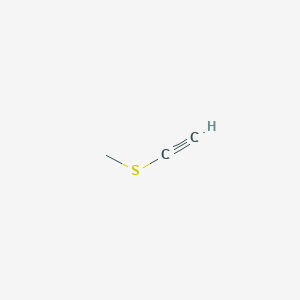
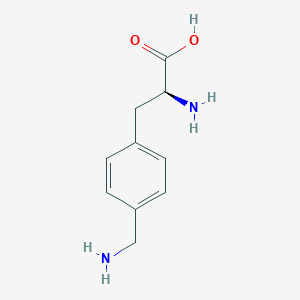

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)
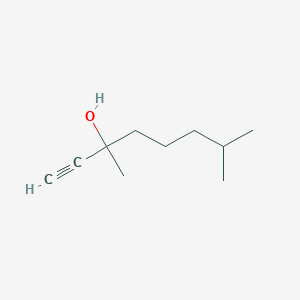
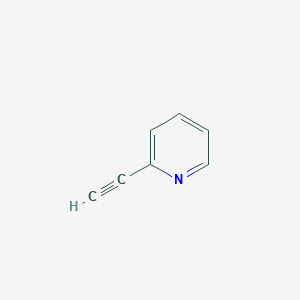

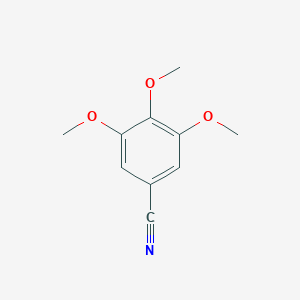
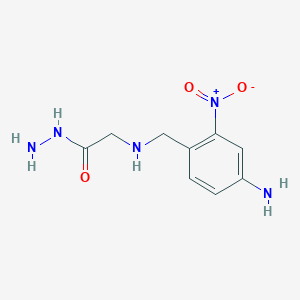


![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)